2-(4-Chloro-2-fluorophenyl)-3-methylbutanoic acid
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Overview
Description
2-(4-Chloro-2-fluorophenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluorophenyl)-3-methylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-fluorobenzene and 3-methylbutanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-fluorophenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2-(4-Chloro-2-fluorophenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluorophenylboronic acid: Similar in structure but with a boronic acid group instead of a butanoic acid chain.
3-Chloro-4-fluorophenylboronic acid: Another related compound with different positioning of the chloro and fluoro groups.
Properties
Molecular Formula |
C11H12ClFO2 |
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Molecular Weight |
230.66 g/mol |
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H12ClFO2/c1-6(2)10(11(14)15)8-4-3-7(12)5-9(8)13/h3-6,10H,1-2H3,(H,14,15) |
InChI Key |
RWGDLOUHGNKRGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C=C(C=C1)Cl)F)C(=O)O |
Origin of Product |
United States |
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